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Compound of Interest

Compound Name: 4-(4-Morpholinyl)phthalonitrile

Cat. No.: B428609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-(4-Morpholinyl)phthalonitrile, a

molecule of significant interest in medicinal chemistry and materials science. While a specific

CAS number for this compound is not readily available in public databases, this document

outlines a feasible synthetic route, projected physicochemical properties based on analogous

structures, and explores its potential applications, particularly in the realm of drug development

as an inhibitor of critical cellular signaling pathways. This guide is intended to serve as a

valuable resource for researchers engaged in the synthesis and evaluation of novel

phthalonitrile derivatives for therapeutic and advanced material applications.

Introduction
Phthalonitriles are versatile organic compounds characterized by a benzene ring substituted

with two adjacent nitrile groups. They serve as crucial precursors in the synthesis of

phthalocyanines, which have widespread applications as dyes, pigments, and in photodynamic

therapy. The incorporation of a morpholine moiety into the phthalonitrile scaffold is a strategic

approach to modulate the electronic properties, solubility, and biological activity of the resulting

molecule. The morpholine ring, a common structural motif in medicinal chemistry, is known to

enhance drug-like properties and can confer a range of biological activities, including

anticancer and anti-inflammatory effects.

This guide focuses on the synthesis, characterization, and potential biological significance of 4-
(4-Morpholinyl)phthalonitrile. Given the established role of substituted phthalonitriles and
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morpholine-containing compounds in drug discovery, this molecule represents a promising

candidate for further investigation, particularly as a potential modulator of the PI3K/Akt/mTOR

signaling pathway, which is frequently dysregulated in cancer.

Synthesis and Mechanism
The most plausible and widely employed method for the synthesis of 4-substituted

phthalonitriles is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor,

typically 4-nitrophthalonitrile. The electron-withdrawing nature of the two nitrile groups and the

nitro group activates the aromatic ring towards nucleophilic attack.

Reaction Scheme:

Synthesis of 4-(4-Morpholinyl)phthalonitrile

+
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Figure 1: Proposed synthesis of 4-(4-Morpholinyl)phthalonitrile.

In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a

nucleophile, attacking the carbon atom bearing the nitro group on the 4-nitrophthalonitrile ring.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide

(DMF), and in the presence of a base, like potassium carbonate (K₂CO₃), to neutralize the

acidic proton generated during the reaction. Heating the reaction mixture facilitates the

substitution.

Physicochemical Properties (Predicted)
While experimental data for 4-(4-Morpholinyl)phthalonitrile is scarce, its properties can be

predicted based on the characteristics of its constituent parts and similar known compounds.

Table 1: Predicted Physicochemical Properties

Property Predicted Value

Molecular Formula C₁₂H₁₁N₃O

Molecular Weight 213.24 g/mol

Appearance Off-white to pale yellow solid

Melting Point 150-170 °C

Solubility
Soluble in polar organic solvents (e.g., DMSO,

DMF, Acetone); sparingly soluble in water.

Boiling Point > 300 °C (decomposes)

Experimental Protocol: Synthesis of 4-(4-
Morpholinyl)phthalonitrile
This protocol is a general procedure adapted from the synthesis of similar 4-substituted

phthalonitriles.

Materials:
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4-Nitrophthalonitrile

Morpholine

Anhydrous Potassium Carbonate (K₂CO₃)

Anhydrous Dimethylformamide (DMF)

Deionized Water

Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica Gel (for column chromatography)

Hexanes

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating mantle

Separatory funnel

Rotary evaporator

Glass funnel

Beakers and Erlenmeyer flasks

Thin Layer Chromatography (TLC) plates and chamber

UV lamp
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Glass column for chromatography

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 4-nitrophthalonitrile (1.0 eq).

Addition of Reagents: Add anhydrous DMF to dissolve the 4-nitrophthalonitrile. To this

solution, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction

progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl

Acetate/Hexanes mixture). The reaction is typically complete within 4-8 hours.

Work-up: After the reaction is complete (as indicated by the disappearance of the starting

material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture

into a beaker containing ice-cold deionized water. A precipitate should form.

Extraction: If a precipitate forms, filter the solid, wash with water, and dry. If an oil forms or

the product remains in solution, transfer the aqueous mixture to a separatory funnel and

extract with ethyl acetate (3 x volume of aqueous layer).

Washing: Combine the organic extracts and wash successively with deionized water and

then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-(4-
Morpholinyl)phthalonitrile.

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR spectroscopy,

and Mass Spectrometry to confirm its structure and purity.
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Figure 2: Experimental workflow for the synthesis of 4-(4-Morpholinyl)phthalonitrile.
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Potential Biological Activity and Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many

cancers, making it a prime target for drug development.[1][2] Morpholine-containing

compounds have been reported as potent inhibitors of this pathway.[3] Therefore, 4-(4-
Morpholinyl)phthalonitrile is a promising scaffold for the development of novel

PI3K/Akt/mTOR inhibitors.

Table 2: In Vitro Cytotoxicity of Representative Morpholine-Substituted Compounds against

Cancer Cell Lines

Compound Cancer Cell Line IC₅₀ (µM) Reference

Morpholine-

substituted

quinazoline derivative

(AK-3)

A549 (Lung) 10.38 ± 0.27 [4]

MCF-7 (Breast) 6.44 ± 0.29 [4]

SHSY-5Y

(Neuroblastoma)
9.54 ± 0.15 [4]

Morpholine-

substituted

quinazoline derivative

(AK-10)

A549 (Lung) 8.55 ± 0.67 [4]

MCF-7 (Breast) 3.15 ± 0.23 [4]

SHSY-5Y

(Neuroblastoma)
3.36 ± 0.29 [4]

Morpholine-

substituted

tetrahydroquinoline

(10e)

A549 (Lung) 0.033 ± 0.003 [3]
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The potential mechanism of action of 4-(4-Morpholinyl)phthalonitrile could involve the

inhibition of one or more kinases in the PI3K/Akt/mTOR pathway, leading to the suppression of

downstream signaling and ultimately inducing apoptosis in cancer cells.
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Figure 3: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
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Conclusion
4-(4-Morpholinyl)phthalonitrile is a synthetically accessible molecule with significant potential

in drug discovery and materials science. Its structural features suggest favorable

physicochemical properties and the potential for potent biological activity, particularly as an

inhibitor of the PI3K/Akt/mTOR signaling pathway. The experimental protocol provided herein

offers a reliable method for its synthesis, enabling further investigation into its chemical and

biological characteristics. This technical guide serves as a foundational resource to stimulate

and support future research and development efforts centered on this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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